molecular formula C12H6Br2O4 B577333 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID CAS No. 13577-26-9

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID

Cat. No. B577333
CAS RN: 13577-26-9
M. Wt: 373.984
InChI Key: OOFIFDTVRIMVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is a chemical compound with the molecular formula C12H6Br2O4 . It is also known as 1,8-Naphthalenedicarboxylic acid, 4,5-dibromo- .


Synthesis Analysis

The synthesis of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID can be achieved through various methods. One such method involves the arylating of 4,5-dibromo-1,8-bis (dimethylamino)naphthalene with arylboronic acids under Suzuki reaction conditions . Another method involves the oxidation of acenaphthene to produce 1,8-Naphthalic anhydride, which is a precursor to the 4-chloro and 4,5-dichloro derivatives .


Molecular Structure Analysis

The molecular structure of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID consists of a naphthalene core with two carboxylic acid groups at the 1 and 8 positions and two bromine atoms at the 4 and 5 positions . The molecular weight is 355.97 .


Physical And Chemical Properties Analysis

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID has a melting point of 260 °C and a predicted boiling point of 522.8±40.0 °C . Its density is predicted to be 2.105±0.06 g/cm3 .

Scientific Research Applications

Template-Controlled Synthesis

4,5-Dibromo-1,8-naphthalenedicarboxylic acid and related compounds have been explored in template-controlled synthesis. For instance, 1,8-naphthalenedicarboxylic acid has been used with linear templates to direct reactivity within discrete molecular assemblies in the solid state, enabling [2 + 2] photoreactions and the formation of molecular solids through hydrogen bonding (Papaefstathiou, MacGillivray, & Kipp, 2001). Similarly, the compound has facilitated site-directed, regiocontrolled synthesis in solid-state assemblies, showcasing the potential for precise chemical transformations (Varshney, Papaefstathiou, & MacGillivray, 2002).

Coordination Polymers and Network Structures

Naphthalenedicarboxylic acids have been pivotal in the synthesis of coordination polymers, contributing to diverse network architectures. For example, hydrothermal reactions with lanthanide(III) chloride have produced coordination polymers with porous 3D networks, showcasing the structural versatility of these compounds (Zheng, Jin, Gao, & Lu, 2005). This versatility extends to metal naphthalenedicarboxylates with varying architectures, highlighting their utility in designing materials with specific properties (Jiang, Guo, Du, & Li, 2009).

Analytical Applications

2,6-Naphthalenedicarboxylic acid, a related compound, has been used in capillary zone electrophoresis for the sensitive separation of organic anions, demonstrating the analytical applications of naphthalenedicarboxylic acids (Dabek-Zlotorzynska & Dlouhy, 1994). This opens avenues for the use of 4,5-dibromo-1,8-naphthalenedicarboxylic acid in analytical chemistry, given its structural similarities.

Fluorinated Derivatives

The synthesis of mono- and difluoronaphthoic acids, including derivatives of 1,8-naphthalenedicarboxylic acid, showcases the chemical modification potential of these compounds. Such derivatives are useful in various biological and material science applications, indicating the broad utility of naphthalenedicarboxylic acids in chemical synthesis (Tagat et al., 2002).

Inhibition of Oxidative Phosphorylation

A derivative of 1,8-naphthalenedicarboxylic acid has been investigated for its ability to inhibit oxidative phosphorylation in mitochondria, highlighting the bioactive potential of compounds derived from naphthalenedicarboxylic acids. This suggests possible pharmacological applications, although not directly related to drug use or side effects (Hadler & Demetriou, 1975).

properties

CAS RN

13577-26-9

Product Name

4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID

Molecular Formula

C12H6Br2O4

Molecular Weight

373.984

IUPAC Name

4,5-dibromonaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C12H6Br2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18)

InChI Key

OOFIFDTVRIMVFK-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.